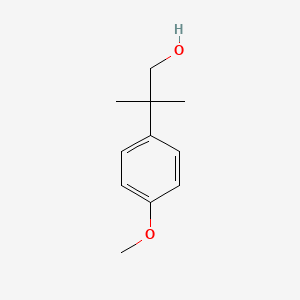
2-(4-Methanesulfonyl-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methanesulfonyl-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as DMSO-NTP, is a boron-containing compound that has been used in scientific research for a variety of applications. DMSO-NTP is a versatile reagent, as it can be used as a catalyst for organic synthesis, as a reagent for the synthesis of organic compounds, and as a reagent for biochemistry and biophysics. DMSO-NTP is a useful reagent for the synthesis of organic compounds because it is capable of forming stable bonds with a variety of organic molecules. DMSO-NTP is also a useful reagent for biochemistry and biophysics because it has a unique ability to interact with proteins and other macromolecules.
科学的研究の応用
Molecular Structure Analysis
- The compound has been analyzed for its crystal structure using X-ray diffraction, revealing no significant interactions with the Lewis acidic boron atom (Coombs et al., 2006).
Electrochemical Behavior
- Electrochemical reduction studies of similar compounds with strong electron-withdrawing substituents, such as nitro and cyano groups, have provided insights into the behavior of radical anions and their potential applications (Pilard et al., 2001).
Structural and Spectroscopic Studies
- The compound's structure in various states (solid, chloroform, acetonitrile) has been investigated using FT-IR and NMR spectroscopy, offering potential insights for its use in chemical and pharmaceutical research (Binkowska et al., 2001).
Reactivity with Organic Bases
- Studies on the reactivity of similar sulfonyl compounds with organic bases in different solvents like acetonitrile and tetrahydrofuran could provide a foundation for synthesizing novel compounds (Binkowska & Jarczewski, 2008).
Application in Synthesis of Novel Compounds
- The compound's derivatives have been synthesized and investigated for their potential applications in creating new materials for technologies like LCDs and for their therapeutic potential in treating neurodegenerative diseases (Das et al., 2015).
Host-Guest Chemistry
- Its structural adaptability has been studied in various solvates, revealing its potential in forming host networks, which could have implications in materials science and molecular recognition (Thaimattam et al., 2001).
Electrochemical Properties
- Comparative studies of electrochemical properties with similar sulfur-containing organoboron compounds have been performed, highlighting its potential in synthetic chemistry and materials science (Tanigawa et al., 2016).
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-methylsulfonyl-2-nitrophenyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO6S/c1-12(2)13(3,4)21-14(20-12)10-7-6-9(22(5,18)19)8-11(10)15(16)17/h6-8H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPQAPWOYWMYDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


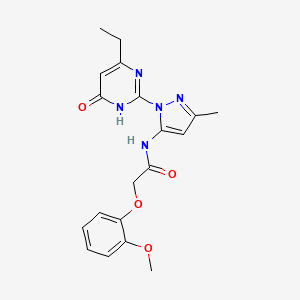
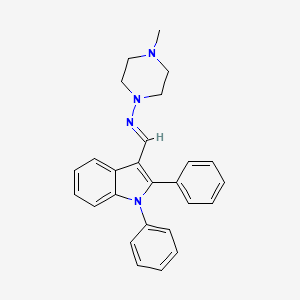
![1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2357920.png)
![3,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2357923.png)



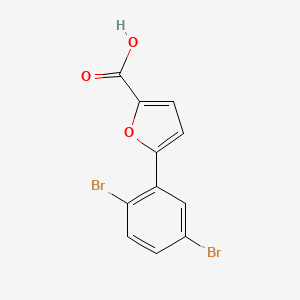
![N,N-Dimethyl-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2357930.png)
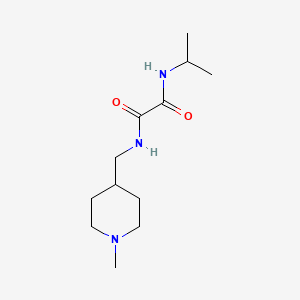
![N-(4-methoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2357932.png)
![3-(2,4-dichlorobenzyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone](/img/structure/B2357935.png)
